molecular formula C9H18Cl2N4O B2662528 1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride CAS No. 2567495-40-1

1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride

Cat. No.: B2662528
CAS No.: 2567495-40-1
M. Wt: 269.17
InChI Key: GPMXOWQUPHVPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride is a versatile chemical compound used in various scientific research fields. It exhibits high perplexity and burstiness due to its ability to form complex structures and react with various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride involves multiple steps. One common method includes the cyclization of 3(5)-aminopyrazole with 1,3-dielectrophilic agents. . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, electrophiles, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine: A closely related compound with similar chemical properties.

    Pyrrolopyrazine derivatives: Compounds with a similar pyrazole core structure.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.

Uniqueness

1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride stands out due to its unique combination of the pyrazole and morpholine moieties, which confer distinct chemical reactivity and biological activity. Its versatility and potential for diverse applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13;;/h3-6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMXOWQUPHVPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N2CCOCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.